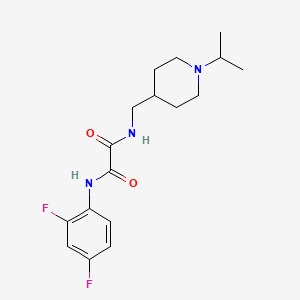![molecular formula C18H19N3O2S2 B2386527 4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}anilin CAS No. 898652-08-9](/img/structure/B2386527.png)
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring, which is further connected to a sulfonyl group and an aniline derivative
Wissenschaftliche Forschungsanwendungen
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes . This interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . This disruption affects the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (323369), density (15±01 g/cm3), and boiling point (6719±650 °C at 760 mmHg) can influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the reaction of 2-mercaptoaniline with acid chlorides under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced through a nucleophilic substitution reaction involving piperidine and a suitable leaving group.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with sulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the benzothiazole-piperidine-sulfonyl intermediate with aniline under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives of the aniline moiety.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Various substituted benzothiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the sulfonyl and aniline groups.
N-(4-{[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide: Similar structure but with an acetamide group instead of an aniline group.
Uniqueness:
Eigenschaften
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c19-14-5-7-15(8-6-14)25(22,23)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRQPYSQRTXGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2386444.png)

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)

![N-isobutyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2386448.png)
![6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2386450.png)



![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386456.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)

![N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide](/img/structure/B2386463.png)
